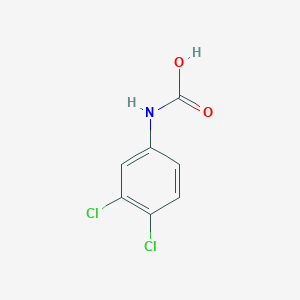
(3,4-dichlorophenyl)carbamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)carbamic acid is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by a 3,4-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3,4-Dichlorophenyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloroaniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
3,4-Dichloroaniline+Phosgene→(3,4-Dichlorophenyl)carbamic acid
Another method involves the use of isocyanates. For instance, 3,4-dichlorophenyl isocyanate can react with water to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dichlorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,4-Dichlorophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3,4-dichlorophenyl)carbamic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable complexes with them. The pathways involved in its action include the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic Acid: The parent compound of (3,4-dichlorophenyl)carbamic acid.
Methyl N-(3,4-dichlorophenyl)carbamate: A similar compound with a methyl group instead of a hydrogen atom.
Ethyl N-(3,4-dichlorophenyl)carbamate: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamic acid derivatives and useful in various specialized applications.
Propiedades
Fórmula molecular |
C7H5Cl2NO2 |
|---|---|
Peso molecular |
206.02 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)carbamic acid |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-2-1-4(3-6(5)9)10-7(11)12/h1-3,10H,(H,11,12) |
Clave InChI |
VTAQLGRULYHNQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



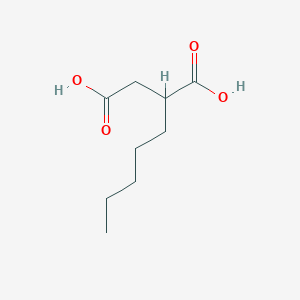
![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)
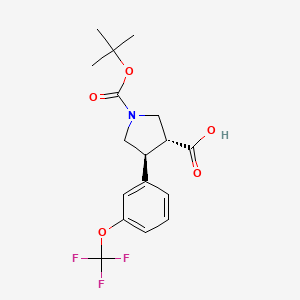
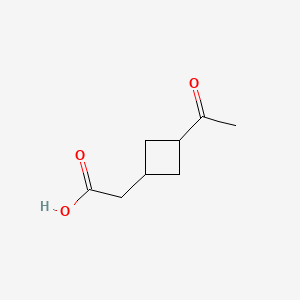
![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)



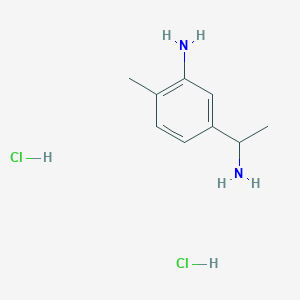
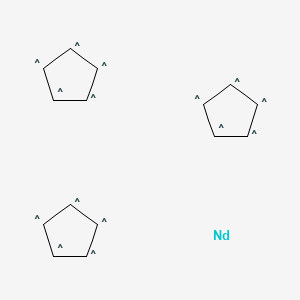
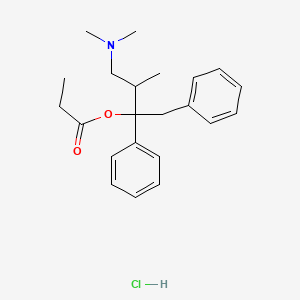

![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
